molecular formula C17H26BNO5S B8177591 1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

Cat. No.: B8177591
M. Wt: 367.3 g/mol
InChI Key: MJZPJRSZRVCYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine typically involves nucleophilic and amidation reactions. The process begins with the preparation of the boronic ester, which is then reacted with a sulfonyl chloride derivative under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-step process involving the reaction of pinacol borane with dimethyl carbonate in the presence of a catalyst such as lanthanum tris(trimethylsilyl)amide. The reaction is carried out under an inert atmosphere at room temperature, yielding the product with high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition. The sulfonamide group can interact with various biological targets, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is unique due to the presence of both boronic ester and sulfonamide groups, which confer high stability, low toxicity, and versatile reactivity. This combination of functional groups makes it particularly valuable in various fields of research and industry .

Properties

IUPAC Name

1-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO5S/c1-16(2)17(3,4)24-18(23-16)13-8-9-14(22-5)15(12-13)25(20,21)19-10-6-7-11-19/h8-9,12H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZPJRSZRVCYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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